molecular formula C15H19NO2 B15055092 2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile

2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile

Cat. No.: B15055092
M. Wt: 245.32 g/mol
InChI Key: DTSNESOLFFGRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile is a nitrile-containing organic compound featuring a tetrahydro-2H-pyran (THP) ether group. The THP moiety serves as a protective group for alcohols, enhancing stability during synthetic procedures. The nitrile functional group confers reactivity for further transformations, such as hydrolysis to carboxylic acids or participation in nucleophilic additions. This compound is typically utilized as an intermediate in pharmaceutical and agrochemical synthesis, where selective deprotection of the THP group under mild acidic conditions (e.g., aqueous HCl or trifluoroacetic acid) is advantageous . Its molecular formula is C₁₅H₁₉NO₂, with a calculated molecular weight of 245.32 g/mol. Key physical properties include moderate solubility in polar aprotic solvents (e.g., dichloromethane, acetonitrile) and a melting point range of 65–68°C (estimated based on structural analogs).

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

4-(oxan-2-yloxy)-2-phenylbutanenitrile

InChI

InChI=1S/C15H19NO2/c16-12-14(13-6-2-1-3-7-13)9-11-18-15-8-4-5-10-17-15/h1-3,6-7,14-15H,4-5,8-11H2

InChI Key

DTSNESOLFFGRIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC(C#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile typically involves the reaction of a phenyl-substituted butanenitrile with tetrahydro-2H-pyran-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as THF (tetrahydrofuran), at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Parameter 2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile Compound 9 4-(tert-Butyldimethylsilyloxy)-2-phenylbutanenitrile (Hypothetical Analog)
Molecular Weight 245.32 g/mol 1104.30 g/mol ~290.45 g/mol
Key Functional Groups - Nitrile
- THP ether
- Nitrile
- Phosphoramidite
- Silyl ether
- Thioether
- Nitrile
- tert-Butyldimethylsilyl (TBS) ether
Solubility Soluble in DCM, THF, acetonitrile Highly soluble in acetonitrile, DCM Moderate solubility in non-polar solvents (e.g., hexane, toluene)
Stability Acid-labile (THP deprotection at pH < 3) Stable under acidic/basic conditions (pH 2–10) Base-sensitive (TBS deprotection under fluoride ions)
Applications Intermediate in organic synthesis Phosphoramidite monomer for antisense oligonucleotide synthesis Protective group strategies in peptide synthesis

Research Findings and Mechanistic Insights

Reactivity in Synthesis :

  • The THP group in this compound allows selective deprotection without disturbing the nitrile group, enabling sequential functionalization. In contrast, Compound 9 ’s phosphoramidite and silyl ether groups are designed for automated solid-phase oligonucleotide synthesis, where stability during coupling reactions is critical .
  • Hypothetical analogs like 4-(tert-butyldimethylsilyloxy)-2-phenylbutanenitrile exhibit greater steric hindrance, reducing reactivity in nucleophilic substitutions compared to the THP-protected compound.

Thermodynamic Stability :

  • Differential scanning calorimetry (DSC) studies suggest that Compound 9 ’s multi-protective group architecture enhances thermal stability (decomposition >150°C), whereas the THP-protected nitrile decomposes near 120°C due to acid-sensitive ether cleavage .

Biological Relevance: While this compound lacks direct therapeutic applications, its role as a synthon is pivotal in constructing bioactive molecules. Compound 9, however, is integral to gene-silencing technologies, with its phosphoramidite group enabling precise oligonucleotide chain elongation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.